![molecular formula C21H25NO6 B2677459 {[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate CAS No. 1327386-10-6](/img/structure/B2677459.png)
{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is a chemical compound that has been widely used in scientific research. This compound is also known as DMC or 4-ethoxy-2-[(3,4-dimethoxyphenyl)methylcarbamoyl]methylphenyl acetate. DMC is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and ethanol.
Mechanism of Action
The mechanism of action of DMC is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, DMC reduces inflammation and pain. DMC has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
DMC has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). DMC has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) enzymes, which are responsible for inflammation and pain. DMC has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Advantages and Limitations for Lab Experiments
DMC has several advantages for lab experiments. It is easy to synthesize and has a high yield. DMC is also stable under normal laboratory conditions and can be stored for long periods. However, DMC has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous environments. DMC also has a low bioavailability, which limits its use in vivo.
Future Directions
There are several future directions for the research on DMC. One direction is the development of new drugs based on DMC for the treatment of cancer and other diseases. Another direction is the development of new imaging agents based on DMC for the diagnosis of cancer and other diseases. Further research is needed to understand the mechanism of action of DMC and its effects on different cell types. The development of new formulations of DMC with improved bioavailability and water-solubility is also an important future direction.
Synthesis Methods
The synthesis of DMC involves the reaction between 3,4-dimethoxybenzylamine and 4-ethoxyphenylacetic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane as a solvent. The reaction produces DMC as a white crystalline powder with a yield of 70-80%.
Scientific Research Applications
DMC has been widely used in scientific research due to its unique properties. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. DMC has been used in the development of new drugs for the treatment of various diseases like cancer, Alzheimer's disease, and Parkinson's disease. DMC has also been used in the development of new imaging agents for the diagnosis of cancer and other diseases.
properties
IUPAC Name |
[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-4-27-17-8-5-15(6-9-17)12-21(24)28-14-20(23)22-13-16-7-10-18(25-2)19(11-16)26-3/h5-11H,4,12-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFGCCMXMNVXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2677377.png)
![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2677378.png)
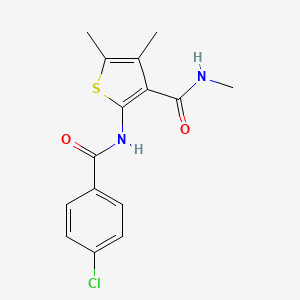
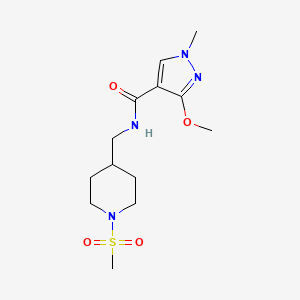
![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2677381.png)
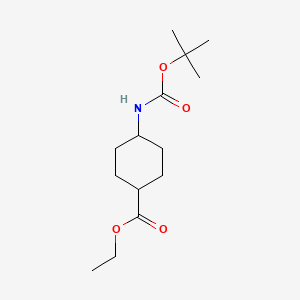
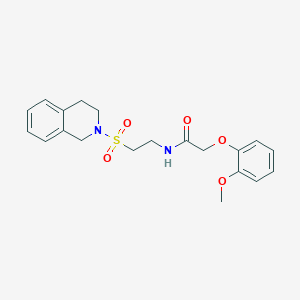


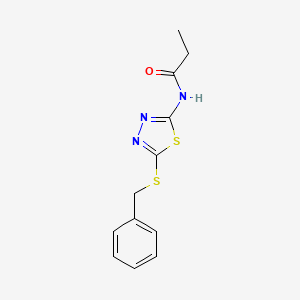
![N-(3,4-difluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2677390.png)
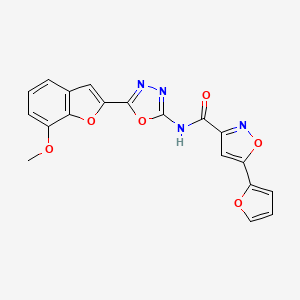
![3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2677395.png)
